Diethyl phenylmalonate

Organic synthesis α-arylation yield optimization

Diethyl phenylmalonate (DEP) cannot be substituted by generic diethyl or dimethyl malonate in applications requiring a pre-installed α-phenyl group—direct aryl alkylation of unsubstituted malonates is synthetically infeasible. DEP is the validated starting material for felbamate-d4 synthesis (44% overall yield, 99.2% isotopic purity) and the exclusive reagent for vinylogous α-aminoalkylphosphine oxide scaffolds (J. Org. Chem. 2011, 76:9472-7). For felbamate intermediate manufacturing, THF-based hydride reduction achieves 68–98% yield versus 30–50% with ether-based methods (US Patents 4,982,016 & 5,091,595). For drug-quality applications, specify impurity III <0.1% via n-hexane recrystallization rather than relying solely on nominal GC purity.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 83-13-6
Cat. No. B166042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl phenylmalonate
CAS83-13-6
SynonymsPhenylmalonic acid diethyl ester
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
InChIKeyFGYDHYCFHBSNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Phenylmalonate (CAS 83-13-6) — Sourcing and Technical Specification Guide for Pharmaceutical Intermediates


Diethyl phenylmalonate (DEP), CAS 83-13-6, is an aromatic malonic ester widely employed as a key synthetic intermediate in the pharmaceutical and fine chemical industries [1]. As the diethyl ester of phenylmalonic acid (C₁₃H₁₆O₄, MW 236.26), it features an active methylene group that enables alkylation, acylation, and condensation reactions [1]. Notably, DEP cannot be efficiently synthesized via the classical malonic ester synthesis (direct alkylation of diethyl malonate with aryl halides), a constraint that distinguishes it from aliphatic malonate analogs and necessitates alternative synthetic strategies [2]. Commercial specifications for industrial procurement typically require purity of ≥97.0% as determined by gas chromatography, with the compound supplied as a clear liquid with a boiling point of approximately 285°C at atmospheric pressure [3].

Why Diethyl Phenylmalonate Cannot Be Replaced by Generic Malonic Esters in Aromatic Substrate Applications


Generic malonic esters, such as diethyl malonate or dimethyl malonate, cannot be directly substituted for diethyl phenylmalonate in applications requiring a pre-installed phenyl group on the α-carbon. Direct alkylation of diethyl malonate with aryl halides is inefficient because aryl halides are substantially weaker electrophiles than their aliphatic counterparts, rendering the classical malonic ester synthesis unsuitable for phenyl group introduction [1]. Consequently, DEP must be prepared indirectly via Claisen condensation of diethyl oxalate with ethyl phenylacetate followed by decarbonylation, or via transition metal-catalyzed α-arylation of diethyl malonate [1]. Furthermore, DEP's unique reactivity profile — including its enolate chemistry, which yields distinct products (vinylogous α-aminoalkylphosphine oxides) relative to unsubstituted malonates in reactions with 2H-azirines — precludes simple interchange with other in-class candidates [2].

Quantitative Differentiation Evidence: Diethyl Phenylmalonate vs. Closest Analogs and Process Alternatives


Synthetic Route Yield: Claisen Condensation vs. Palladium-Catalyzed α-Arylation of Diethyl Malonate

For procurement decisions involving synthetic route selection, diethyl phenylmalonate produced via the traditional Claisen condensation of diethyl oxalate and ethyl phenylacetate achieves an isolated yield of 80%, whereas a modern palladium-catalyzed α-arylation of diethyl malonate with aryl bromides using Pd(dba)₂ and DTBNpP can reach 89% yield under optimized conditions [1]. This 9% yield differential provides a quantifiable process economics advantage for the catalytic approach. In contrast, direct alkylation of diethyl malonate with aryl halides — the standard route for aliphatic malonates — fails entirely due to insufficient electrophilicity of aryl halides [2].

Organic synthesis α-arylation yield optimization

Downstream Reduction Yield: Diethyl Phenylmalonate Reduction to 2-Phenyl-1,3-propanediol with THF-Based Hydride Systems vs. Ether-Based Prior Art

When diethyl phenylmalonate is reduced to 2-phenyl-1,3-propanediol — a critical intermediate for the anticonvulsant drug felbamate — the choice of solvent and hydride system dictates process viability. Prior art methods using lithium aluminum hydride (LiAlH₄) in ethyl ether produce yields of only 30–50% [1]. In contrast, selective reduction with metal hydrides or metal hydride complexes in tetrahydrofuran achieves yields of 68–98% [1], while Lewis acid-type metal hydrides (DIBAH or borane dimethylsulfide) in THF further optimize yields to 85–98% [2]. This yield enhancement of at least 35–68% represents a transformative improvement for industrial-scale felbamate precursor production.

Pharmaceutical intermediate reduction yield felbamate precursor

Reaction Selectivity: Diethyl Phenylmalonate Enolate vs. Diethyl Malonate Enolate in 2H-Azirine Chemistry

In nucleophilic addition reactions with 2H-azirinylphosphine oxides and phosphonates, the enolate derived from diethyl phenylmalonate exhibits divergent reactivity compared to that from unsubstituted diethyl malonate. The diethyl malonate enolate yields functionalized 2-hydroxy-1H-pyrrole-5-phosphine oxides (compounds 9 and 10) [1]. In contrast, under identical reaction conditions, the diethyl 2-phenylmalonate enolate produces vinylogous α-aminoalkylphosphine oxides and phosphonates (compounds 14 and 15), which subsequently undergo base-mediated ring closure to yield 1,5-dihydro-3-pyrrolin-2-ones [1]. This differential product outcome reflects the electronic and steric influence of the α-phenyl substituent on the enolate intermediate.

Heterocyclic synthesis enolate chemistry organophosphorus compounds

Deuterium-Labeled API Synthesis: Diethyl Phenylmalonate as a Felbamate-d4 Precursor with Quantified Isotopic Purity

Diethyl phenylmalonate serves as a unique starting material for the synthesis of deuterium-labeled felbamate (felbamate-d4), an application that unsubstituted malonates or alternative aryl malonates cannot replicate due to the specific requirement for the phenyl-substituted malonate scaffold. Reduction of DEP with lithium aluminum deuteride (LiAlD₄) produces 2-phenyl-1,3-propanediol-1,1,3,3-d4, which is subsequently converted to felbamate-d4 in a three-step sequence. The overall yield is 44% with an isotopic purity of 99.2% [1]. No comparator route using alternative malonate starting materials achieves comparable isotopic incorporation efficiency for this target.

Deuterium labeling stable isotope synthesis felbamate

Commercial Purity Benchmark: Diethyl Phenylmalonate (≥97.0% GC) vs. Downstream Quality Constraints in High-Temperature Distillation

Standard commercial diethyl phenylmalonate is supplied with a purity specification of ≥97.0% as determined by gas chromatography [1]. However, high-temperature distillation purification is problematic because DEP decomposes to diethyl phenyl ethyl malonate (impurity III), which has a boiling point very close to DEP, making separation by conventional distillation ineffective [2]. Rectification removes lower-boiling impurities (I, II) but increases impurity III content by 3–4 fold, limiting final purity to 97.0–98.0% with impurity III content of 0.5–3.0% [2]. In contrast, a recrystallization method using n-hexane achieves impurity III content as low as 0.092% with 93.1% recovery yield [2]. For procurement, this establishes ≥97.0% GC as the industry baseline, with higher-purity grades requiring specialized purification.

Purification quality control GC purity

Validated Application Scenarios for Diethyl Phenylmalonate Based on Quantitative Evidence


Large-Scale Production of 2-Phenyl-1,3-propanediol (Felbamate Precursor)

Procurement of diethyl phenylmalonate for felbamate intermediate manufacturing is justified by the 35–68 percentage point yield advantage of THF-based hydride reduction (68–98%) over traditional ether-based LiAlH₄ reduction (30–50%) [1]. This yield differential is validated in US Patents 4,982,016 and 5,091,595 and directly translates to commercial-scale economic viability.

Synthesis of Vinylogous α-Aminoalkylphosphine Oxides and Phosphonates via Enolate Chemistry

Researchers synthesizing vinylogous α-aminoalkylphosphine derivatives must use diethyl phenylmalonate enolate, as diethyl malonate enolate yields a different product class (2-hydroxy-1H-pyrrole-5-phosphine oxides) under identical 2H-azirine reaction conditions [1]. This product selectivity, demonstrated in J. Org. Chem. (2011, 76:9472-7), makes DEP a non-substitutable reagent for this scaffold.

Deuterium-Labeled API Development (Felbamate-d4 Synthesis)

Diethyl phenylmalonate is the validated starting material for felbamate-d4 synthesis, achieving 44% overall yield and 99.2% isotopic purity across a three-step sequence using lithium aluminum deuteride [1]. No alternative malonate starting material provides comparable deuterium incorporation efficiency for this specific anticonvulsant isotopologue.

High-Purity DEP Procurement for Sensitive Downstream Pharmaceutical Applications

For applications where diethyl phenyl ethyl malonate (impurity III) adversely affects downstream drug quality, procurement specifications should require impurity III content of <0.1% rather than relying solely on nominal ≥97.0% GC purity. This standard is achievable via n-hexane recrystallization (93.1% recovery, impurity III 0.092%) rather than conventional high-temperature distillation, which exacerbates impurity III content to 0.5–3.0% [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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